Pirrolopiridinas

Pyrrolopyridines are a class of heterocyclic compounds characterized by the presence of both pyrrole and pyridine rings. These molecules exhibit a diverse range of structural variations, which can influence their physicochemical properties, solubility, and potential biological activities. Pyrrolopyridines have attracted significant attention in pharmaceutical research due to their ability to modulate various enzyme activities and target multiple cellular processes.

Structurally, these compounds are formed by the fusion of a pyrrole ring with a pyridine ring. The introduction of such fused-ring systems often results in enhanced lipophilicity and improved binding affinity towards specific receptors or enzymes. Moreover, their aromatic nature contributes to increased stability under various conditions.

In drug discovery and development, pyrrolopyridines have shown promise as potential therapeutic agents for treating neurological disorders, cardiovascular diseases, and inflammatory conditions due to their diverse pharmacological profiles. Their application in developing selective inhibitors of kinases, ion channels, and other targets highlights the importance of these molecules in modern medicinal chemistry.

Overall, the synthesis and evaluation of pyrrolopyridines remain active areas of research, driven by their versatile structural features and promising biological activities.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

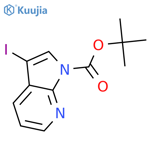

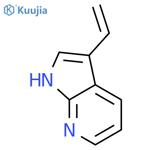

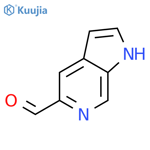

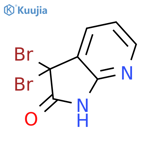

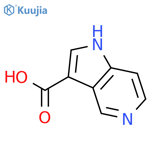

|

1-Boc-3-Iodo-7-azaindole | 192189-18-7 | C12H13IN2O2 |

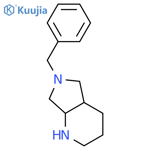

|

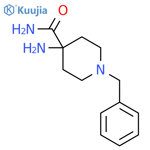

6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine | 128740-14-7 | C14H20N2 |

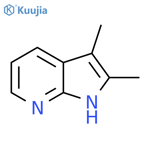

|

2,3-Dimethyl-1H-pyrrolo2,3-bpyridine | 10299-69-1 | C9H10N2 |

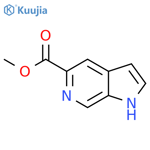

|

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 147071-00-9 | C9H8N2O2 |

|

3-ethenyl-1H-pyrrolo2,3-bpyridine | 145901-21-9 | C9H8N2 |

|

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde | 130473-26-6 | C8H6N2O |

|

3,3-Dibromo-1H-pyrrolo2,3-bpyridin-2(3H)-one | 113423-51-1 | C7H4Br2N2O |

|

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | 119248-43-0 | C8H6N2O2 |

|

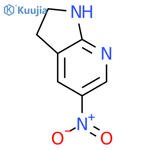

5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 118600-53-6 | C7H7N3O2 |

|

1H-Pyrrolo[2,3-b]pyridine,5-methoxy-2-methyl- | 397842-91-0 | C9H10N2O |

Literatura Relacionada

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

Fornecedores recomendados

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados